molecular formula C24H18Cl2N2O4 B11082778 (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione

(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11082778
M. Wt: 469.3 g/mol
InChI Key: IBWQMCLALIBJNS-RGVLZGJSSA-N
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Description

The compound (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione is a synthetic organic molecule characterized by its complex structure, which includes chlorinated aromatic rings and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazolidine-3,5-dione with a chlorobenzyl halide in the presence of a base.

    Formation of the benzylidene moiety: The final step involves the condensation of the intermediate with 4-chlorobenzyl alcohol and 3-methoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C24H18Cl2N2O4

Molecular Weight

469.3 g/mol

IUPAC Name

(4E)-1-(3-chlorophenyl)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C24H18Cl2N2O4/c1-31-22-12-16(7-10-21(22)32-14-15-5-8-17(25)9-6-15)11-20-23(29)27-28(24(20)30)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,29)/b20-11+

InChI Key

IBWQMCLALIBJNS-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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